N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide
Overview
Description
N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluoromethyl group, a morpholine ring, and a benzenesulfonamide moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring through a nucleophilic substitution reaction. This can be accomplished by reacting the sulfonamide intermediate with morpholine under basic conditions.
Addition of the Difluoromethyl Group: The final step involves the introduction of the difluoromethyl group. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme inhibition, protein-ligand interactions, and other biological processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It is used in the development of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(trifluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
N-(difluoromethyl)-4-methyl-N-(2-piperidin-4-ylphenyl)benzenesulfonamide: This compound has a piperidine ring instead of a morpholine ring, which may affect its reactivity and interactions with biological targets.
This compound analogs: Various analogs with different substituents on the aromatic ring or modifications to the sulfonamide group can be synthesized to explore structure-activity relationships and optimize properties for specific applications.
Properties
IUPAC Name |
N-(difluoromethyl)-4-methyl-N-(2-morpholin-4-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-14-6-8-15(9-7-14)26(23,24)22(18(19)20)17-5-3-2-4-16(17)21-10-12-25-13-11-21/h2-9,18H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYBXNDMQJUCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2N3CCOCC3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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